3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid
Description
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid (IUPAC name: (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid) is a heterocyclic carboxylic acid derivative characterized by a pyrazole ring substituted with methyl groups at positions 1 and 5, conjugated to a propenoic acid chain. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol and a purity of 95% (CAS data) .
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKTROFJZJRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344473 | |
| Record name | 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-73-3 | |
| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the two methyl groups at positions 1 and 5.
Introduction of the Propenoic Acid Moiety: The final step involves the reaction of the methylated pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the propenoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid depends on its specific application:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid and analogous compounds:
Key Differences and Implications
Functional Group Diversity
- Carboxylic Acid vs. Amide : The target compound’s carboxylic acid group enhances solubility in polar solvents and enables salt formation, unlike the amide derivative (), which is less acidic and more lipophilic. This difference impacts bioavailability and pharmacokinetics in drug design .
- Pyrazole vs. Pyrazolone: Ramifenazone () features a pyrazolone ring (a pyrazole with a ketone group), which is electron-deficient compared to the parent pyrazole. This alters reactivity, making ramifenazone suitable for nucleophilic substitution reactions, unlike the target compound’s conjugated enoic acid system .
Substituent Effects
- In contrast, the target compound’s simpler structure may favor metabolic stability .
- Pyrrole vs. Pyrazole : The pyrrole analog () lacks one nitrogen atom in its heterocyclic ring, reducing electron-withdrawing effects and altering resonance stabilization. This could decrease acidity compared to the pyrazole-based target compound .
Biological Activity
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a prop-2-enoic acid moiety. This configuration is crucial for its biological activity, allowing it to interact with various molecular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve the modulation of specific signaling pathways.
Summary of Biological Activities
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The compound may:
- Inhibit Enzyme Activity : It can target enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulate Signaling Pathways : The compound is believed to influence signaling cascades that regulate cell proliferation and apoptosis, contributing to its anticancer properties .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A study assessed the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting strong antimicrobial potential.
- Cancer Cell Line Experiment : In vitro experiments demonstrated that treatment with the compound led to decreased viability in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
